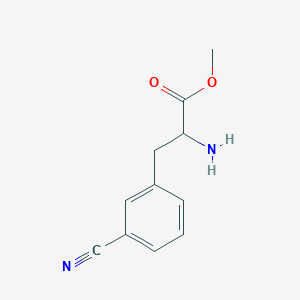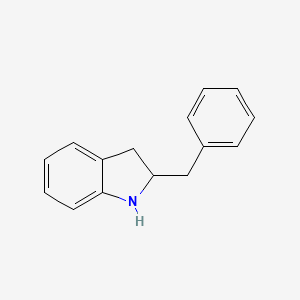
2-Benzylindoline
Descripción general
Descripción
2-Benzylindoline, also known as 2-benzyl-2,3-dihydro-1H-indole, is a compound with the molecular weight of 209.29 . It is an oil-like substance stored at a temperature of 4°C .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the use of transition metal-catalyzed processes . For instance, a palladium-free domino multicomponent reaction of o-halo-N-phenylbenzamides, phenylacetylene, and substituted indoles can be used to afford 3-benzyl-3-(indol-3-yl)-2-phenyl-2,3-dihydroisoindolinones .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a five-membered nitrogenous ring . The InChI code for this compound is1S/C15H15N/c1-2-6-12(7-3-1)10-14-11-13-8-4-5-9-15(13)16-14/h1-9,14,16H,10-11H2 . Chemical Reactions Analysis
In the chemical reactions involving this compound, elimination of benzene was observed besides hydride transfer and electron transfer reactions . Other reactions include electrophilic substitution reactions at the benzene ring and the pyrrole ring .Physical and Chemical Properties Analysis
This compound is an oil-like substance . Its physical and chemical properties are influenced by its molecular structure, which consists of a benzene ring fused with a five-membered nitrogenous ring .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
- Palladium-Catalyzed Synthesis : 2-Benzylindoline derivatives are synthesized via a palladium-catalyzed process involving sequential metal-catalyzed reactions. This method is effective in forming multiple bonds in a one-pot process, demonstrating the compound's utility in complex organic synthesis (Lira & Wolfe, 2004).
- Electrophilic Cyclization : The compound undergoes electrophilic cyclization, forming cyclic imidates with high yields, showcasing its flexibility in various organic reactions (Mehta, Yao, & Larock, 2012).
- Catalyst-Free Synthesis : this compound derivatives can be synthesized under catalyst-free conditions, indicating its potential for more environmentally friendly chemical processes (Xie et al., 2017).
Biochemical and Pharmacological Research
- Acetylcholinesterase Inhibitors : Derivatives of this compound have been investigated as potent inhibitors of acetylcholinesterase, an enzyme relevant in the study of Alzheimer's Disease (Sugimoto et al., 1992).
- Neuroactive Amino Acid Release : Certain derivatives are used for rapid release of neuroactive amino acids like L-glutamate, relevant in neurological studies (Papageorgiou, Ogden, & Corrie, 2004).
- Cognitive Disorders Treatment : Compounds like substituted benzylspiroindolin-2-one, derived from this compound, have potential use in treating cognitive disorders such as Alzheimer’s Disease (Rotella, 2013).
Molecular Structure and Dynamics Studies
- NMR and Molecular Modeling : The structure of this compound derivatives has been studied using nuclear magnetic resonance (NMR) and molecular modeling, important in understanding drug behavior at the molecular level (Lins et al., 1996).
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which include 2-benzylindoline, have been found to bind with high affinity to multiple receptors . These compounds have shown a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target . The mode of action often involves the compound binding to a specific receptor, which can then influence the function of the receptor and lead to various downstream effects .
Biochemical Pathways
For instance, indole is involved in the metabolism of tryptophan by gut microorganisms . The specific pathways affected by this compound would likely depend on its specific targets and mode of action.
Result of Action
Given the broad range of biological activities exhibited by indole derivatives , it is likely that this compound could have a variety of potential effects at the molecular and cellular level.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 2-benzyl-2,3-dihydro-1H-indole are largely due to its indole nucleus, which allows it to bind with high affinity to multiple receptors . This makes it a valuable tool in the development of new useful derivatives
Cellular Effects
These activities suggest that 2-benzyl-2,3-dihydro-1H-indole may have a wide range of effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives have been found to exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
2-benzyl-2,3-dihydro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-2-6-12(7-3-1)10-14-11-13-8-4-5-9-15(13)16-14/h1-9,14,16H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAJLLNURZDAGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C21)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-b]pyridin-4-ol, 6-chloro-](/img/structure/B3244869.png)


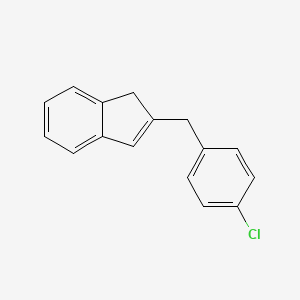
![1,2,6-Triazaspiro[2.5]oct-1-ene](/img/structure/B3244889.png)
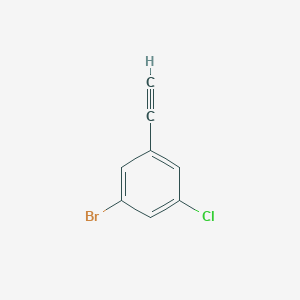

![8-Fluoro-1-methyl-3-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B3244924.png)
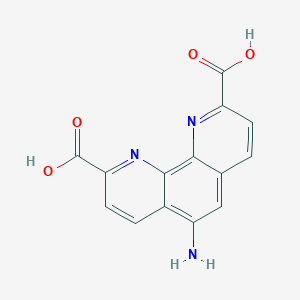
![Ethyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3244953.png)
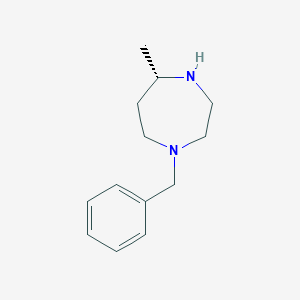

![[4-(Aminomethyl)phenyl]urea](/img/structure/B3244967.png)
